molecular formula C10H12ClNO B1406418 1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol CAS No. 1613292-60-6

1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol

Cat. No. B1406418
M. Wt: 197.66 g/mol
InChI Key: HLJQZAHDGUBYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Scientific Research Applications

Antimicrobial Activity of Schiff Base Ligands and Complexes : A study by Cukurovalı et al. (2002) explored the antimicrobial activity of novel Schiff base ligands containing cyclobutane and thiazole rings. These compounds, along with their mononuclear complexes with metals like CoII, CuII, NiII, and ZnII, exhibited activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Cukurovalı et al., 2002).

Synthesis and Structural Analysis of Thiazole Derivatives : Another study conducted by Sarı et al. (2002) reported on the crystal structure of a thiazole derivative synthesized from cyclobutane precursors. This research highlights the importance of structural analysis in understanding the properties and potential applications of such compounds (Sarı et al., 2002).

Chemical Synthesis and Applications in Organic Chemistry : Research by Jamart-Grégoire et al. (1993) focused on the use of methylenecyclobutanols as starting materials for the synthesis of polycyclic cyclopentane derivatives. This work emphasizes the versatility of cyclobutanol derivatives in organic synthesis, particularly in the construction of complex molecular architectures (Jamart-Grégoire et al., 1993).

Investigation into Pharmaceutical Applications : A study on chlorobutanol, a derivative related to cyclobutanols, examined its inhibition of brain type voltage-gated sodium channels. This research by Kracke and Landrum (2011) suggests potential therapeutic applications of cyclobutanol derivatives in the development of analgesic or anesthetic drugs (Kracke & Landrum, 2011).

Photochemical and Catalytic Properties : The work on gold-catalyzed cycloisomerizations of ene-ynamides by Couty et al. (2009) indicates the catalytic capabilities of compounds structurally related to cyclobutanols. Such studies contribute to the broader understanding of cyclobutanols in catalysis and synthetic applications (Couty et al., 2009).

properties

IUPAC Name

1-(2-chloro-6-methylpyridin-3-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-3-4-8(9(11)12-7)10(13)5-2-6-10/h3-4,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJQZAHDGUBYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2(CCC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol

Synthesis routes and methods

Procedure details

A suspension of molecular sieves (4 Å) and 3-bromo-2-chloro-6-methylpyridine (CAN 185017-72-5, 5 g, 24.2 mmol) in THF (50 mL) was cooled to −15° C. 1.3 M isopropyl magnesium chloride lithium chloride complex solution in THF (19.6 mL, 25.4 mmol) was added within 30 min. Stirring was continued for 1 h at −15° C. Cyclobutanone (1.87 g, 2.00 mL, 26.6 mmol) was slowly added. Stirring was continued for 2 h at −15° C. and for further 2 h at 0° C. Water (2.5 mL) was added, the mixture was concentrated in vacuo, and poured onto sat. aqueous NH4Cl solution. The mixture was extracted with EtOAc (2×100 mL). The combined extracts were washed with ice water (50 mL), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, 140 g, heptane/EtOAc 0-40% in 120 min.) to give the title compound (3.33 g, 70%) as white solid, MS (ESI): m/e=198.1 [MH+].
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
19.6 mL
Type
solvent
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol
Reactant of Route 5
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol
Reactant of Route 6
1-(2-Chloro-6-methylpyridin-3-yl)cyclobutanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.